molecular formula C7H10N2O B3054783 2-(6-Methylpyrazin-2-yl)ethan-1-ol CAS No. 61892-93-1

2-(6-Methylpyrazin-2-yl)ethan-1-ol

Cat. No. B3054783
CAS RN: 61892-93-1
M. Wt: 138.17 g/mol
InChI Key: MECKNXOUFCNWPL-UHFFFAOYSA-N
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Description

“2-(6-Methylpyrazin-2-yl)ethan-1-ol” is a chemical compound with the CAS Number: 61892-93-1 . It has a molecular weight of 138.17 and its molecular formula is C7H10N2O . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H10N2O/c1-6-4-8-5-7 (9-6)2-3-10/h4-5,10H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis and Tautomeric Studies

  • Synthesis and Tautomeric Equilibrium : Research by Voegel, von Krosigk, and Benner (1993) explored the tautomeric properties of 6-amino-5-benzyl-3-methylpyrazin-2-one, a compound related to 2-(6-methylpyrazin-2-yl)ethan-1-ol. This study focused on understanding the hydrogen bonding patterns of the heterocycle, significant for potential applications in nucleic acid analogs (Voegel, von Krosigk, & Benner, 1993).

Chemical Transformations and Reactions

  • Wolff-Kishner Reduction : Research by Paine (1991) investigated the Wolff-Kishner reduction of 1-(6-methylpyrazin-2-yl)-2-propanone, leading to the formation of products like 2-isopropyl-6-methylpyrazine. This study contributes to understanding the chemical transformations involving pyrazine derivatives (Paine, 1991).

Complex Formation and Crystal Structures

  • Dihelicate and Mononuclear Complexes : Youinou, Ziessel, and Lehn (1991) explored the formation of dihelicate and mononuclear complexes with ethane-bridged bipyridine and phenanthroline ligands. Their study, involving copper(I), cobalt(II), and iron(II) cations, offers insight into the complexation behavior of pyrazine derivatives (Youinou, Ziessel, & Lehn, 1991).

Drug Discovery and Medicinal Chemistry

  • Novel Potential Molecules for COVID-19 : Rashdan, Abdelmonsef, Abou-Krisha, and Yousef (2021) synthesized novel thiadiazole-based molecules containing a 1,2,3-triazole moiety, showing potential activity against COVID-19. This indicates the relevance of pyrazine derivatives in the development of new therapeutic agents (Rashdan, Abdelmonsef, Abou-Krisha, & Yousef, 2021).

Co-crystal Synthesis and Characterization

  • Synthesis of Co-crystals : Percino, Chapela, Urzúa, Toribio, and Rodríguez-Barbarín (2007) conducted a study on the synthesis and characterization of co-crystals involving compounds like 1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione. Their research contributes to understanding the structural properties of pyrazine derivatives in crystal formation (Percino et al., 2007).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-(6-methylpyrazin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6-4-8-5-7(9-6)2-3-10/h4-5,10H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECKNXOUFCNWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001287330
Record name 2-(6-Methyl-2-pyrazinyl)ethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61892-93-1
Record name 2-(6-Methyl-2-pyrazinyl)ethyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61892-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-pyrazineethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061892931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(6-Methyl-2-pyrazinyl)ethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-METHYL-2-PYRAZINEETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN1WEH33W9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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